5-(4-ethoxy-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic system with a pyrimidine ring annulated to a quinoline scaffold. Its structure features a 4-ethoxy-3-methoxyphenyl substituent at position 5 and four methyl groups (1,3,8,8-tetramethyl).
Properties
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-7-32-16-9-8-13(10-17(16)31-6)18-19-14(11-24(2,3)12-15(19)28)25-21-20(18)22(29)27(5)23(30)26(21)4/h8-10,18,25H,7,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQEHVMAYJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-ethoxy-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core fused with a quinoline moiety and various substituents that may influence its biological properties. The presence of the 4-ethoxy-3-methoxyphenyl group is particularly significant as it may enhance lipophilicity and modulate interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress-related damage.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to affect enzymes related to inflammation and cancer progression.
- Receptor Modulation : There is evidence indicating that the compound may interact with various receptors in the body, potentially influencing hormonal pathways and cellular signaling processes.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example:
These results indicate that the compound exhibits significant cytotoxic effects against multiple cancer types.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages. The modulation of pathways such as NF-kB has been implicated in its anti-inflammatory effects.
Case Studies
- Study on Lung Cancer Cells : A recent study investigated the effects of the compound on A549 lung cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability but may reduce solubility .
- Hydrophilic Groups (e.g., OH) : Enhance solubility (e.g., 5-(4-hydroxyphenyl) analog has predicted density 1.44 g/cm³) but may limit membrane permeability .
- Methoxy/Ethoxy Groups : Balance lipophilicity and hydrogen-bonding capacity, as seen in the target compound’s IR peaks (C–O stretching at 1045–1211 cm⁻¹) .
Key Observations :
- Catalyst Efficiency : Magnetic graphene oxide and tungstophosphoric acid (H₃PW₁₂O₄₀) improve yields (>65%) compared to traditional methods .
- Ultrasonic Irradiation : Reduces reaction time and increases yields (94–99%) in pyrazole-carboxaldehyde-derived analogs .
Physicochemical and Spectroscopic Properties
Preparation Methods
Three-Component Reactions with Cyclic 1,3-Diketones
A widely adopted strategy for constructing the pyrimido[4,5-b]quinoline core involves three-component reactions between 6-amino-1,3-dimethyluracil, substituted aromatic aldehydes, and cyclic 1,3-diketones such as dimedone or 1,3-cyclohexanedione. For the target compound, 4-ethoxy-3-methoxybenzaldehyde serves as the aldehyde component, introducing the 5-(4-ethoxy-3-methoxyphenyl) substituent. The reaction proceeds via a Knoevenagel-Michael-cyclization cascade (Scheme 1):
- Knoevenagel condensation : The aldehyde and diketone form an α,β-unsaturated intermediate.
- Michael addition : 6-Amino-1,3-dimethyluracil attacks the enone system.
- Intramolecular cyclization : The amino group nucleophilically attacks a carbonyl, followed by dehydration to yield the tetracyclic framework.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| [dsim]HSO₄ | EtOH | 70 | 35 | 88 |
| ChCl:Oxa | Neat | 80 | 45 | 92 |
| ZrO₂ (NPs) | H₂O | 90 | 240 | 85 |
The use of ionic liquids like choline chloride/oxalic acid (ChCl:Oxa) enhances reaction efficiency by stabilizing intermediates via hydrogen bonding.
Acid-Catalyzed Cyclization Strategies
Brønsted Acid-Mediated Ring Closure
Brønsted acids such as p-toluenesulfonic acid (p-TSA) or sulfuric acid facilitate the cyclization of preformed intermediates. For example, thioureido derivatives synthesized from 2-aminoquinoline-3-carbonitriles and isothiocyanates undergo acid-catalyzed cyclization to yield pyrimido[4,5-b]quinolines. Applied to the target compound, this method would involve:
- Thioureido intermediate formation : Reacting 4-ethoxy-3-methoxyphenyl isothiocyanate with a 2-aminoquinoline precursor.
- Cyclization : Heating in dry pyridine with catalytic p-TSA induces ring closure.
Key Observations :
- Prolonged reaction times (24–28 h) improve cyclization efficiency.
- Yields range from 70–78% for analogous systems.
High-Pressure Synthesis for Enhanced Reactivity
Pressure-Induced [4+2] Cycloadditions
High-pressure conditions (4–20 GPa) promote topochemical reactions by reducing intermolecular distances, enabling otherwise disfavored cycloadditions. While primarily explored for simpler systems like acetylene or benzene, this approach could stabilize transition states in the formation of the tetrahydropyrimidoquinoline core.
Critical Parameters for High-Pressure Reactions :
| Functional Group | Critical C···C Distance (Å) | Critical Pressure (GPa) |
|---|---|---|
| Alkynyl | 3.1 | 5.7 |
| Phenyl | 2.8 | 18 |
For the target compound, aligning phenyl and pyrimidine moieties under ~15 GPa may facilitate covalent bonding between adjacent rings.
Post-Synthetic Functionalization
Methylation and Etherification
The 1,3,8,8-tetramethyl substituents are introduced via nucleophilic alkylation or Mitsunobu reactions. For instance:
- Methylation of NH groups : Treating the core with methyl iodide and potassium carbonate in DMF.
- Etherification : Installing the 4-ethoxy-3-methoxyphenyl group via Ullmann coupling or SNAr reactions.
Yield Optimization :
- Methylation at 60°C for 6 h achieves >90% conversion.
- Etherification requires CuI/L-proline catalysis, yielding 75–80%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Multi-component | One-pot, atom-economical | Requires stoichiometric catalysts | 85–92 |
| Acid-catalyzed | High regioselectivity | Long reaction times | 70–78 |
| High-pressure | Enables disfavored cyclizations | Specialized equipment needed | N/A |
| Post-synthetic modification | Flexibility in substituent introduction | Multiple purification steps | 75–90 |
Mechanistic Insights and Stereochemical Considerations
The stereochemistry at C5 and C8a is governed by the conformation of the Michael adduct during cyclization. Density functional theory (DFT) studies on analogous systems reveal that chair-like transition states favor the cis-fused tetracyclic structure. Additionally, bulky substituents on the aldehyde component (e.g., 4-ethoxy-3-methoxyphenyl) induce axial chirality, necessitating chiral catalysts or resolution techniques for enantiopure synthesis.
Green Chemistry Innovations
Recent advances emphasize sustainable protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
